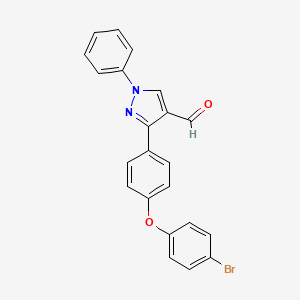![molecular formula C19H13BrO2 B12047581 8-Bromo-1,2-dihydro-2-phenyl-3H-naphtho[2,1-b]pyran-3-one CAS No. 959571-93-8](/img/structure/B12047581.png)
8-Bromo-1,2-dihydro-2-phenyl-3H-naphtho[2,1-b]pyran-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of HR-73 involves the bromination of 1,2-dihydro-2-phenyl-3H-naphtho[2,1-b]pyran-3-one. The reaction typically employs bromine as the brominating agent under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production of HR-73 would likely involve a similar synthetic route but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions to minimize by-products and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
HR-73 undergoes several types of chemical reactions, including:
Oxidation: HR-73 can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the bromine atom or other functional groups in HR-73.
Substitution: The bromine atom in HR-73 can be substituted with other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups in place of the bromine atom.
Scientific Research Applications
HR-73 has a wide range of applications in scientific research:
Chemistry: Used as a tool to study the effects of SIRT1 inhibition on various biochemical pathways.
Biology: Investigated for its role in modulating gene expression through p53 hyperacetylation.
Medicine: Explored for potential therapeutic applications in treating diseases such as cancer and HIV due to its ability to inhibit SIRT1 and decrease HIV transcription
Mechanism of Action
HR-73 exerts its effects primarily through the inhibition of SIRT1, a NAD±dependent histone deacetylase. By inhibiting SIRT1, HR-73 induces hyperacetylation of the p53 protein, which can lead to changes in gene expression and decreased transcription of HIV . The molecular targets and pathways involved include the acetylation of histones and non-histone proteins, affecting various cellular processes such as apoptosis, DNA repair, and metabolism .
Comparison with Similar Compounds
HR-73 is unique among SIRT1 inhibitors due to its specific structure and mechanism of action. Similar compounds include:
Splitomycin: The parent compound from which HR-73 is derived.
Sirtinol: Another SIRT1 inhibitor with a different chemical structure.
EX-527: A potent and selective SIRT1 inhibitor used in various research studies.
These compounds share the common feature of inhibiting SIRT1 but differ in their chemical structures and specific biological effects .
Properties
CAS No. |
959571-93-8 |
|---|---|
Molecular Formula |
C19H13BrO2 |
Molecular Weight |
353.2 g/mol |
IUPAC Name |
8-bromo-2-phenyl-1,2-dihydrobenzo[f]chromen-3-one |
InChI |
InChI=1S/C19H13BrO2/c20-14-7-8-15-13(10-14)6-9-18-17(15)11-16(19(21)22-18)12-4-2-1-3-5-12/h1-10,16H,11H2 |
InChI Key |
KNCWGGDYISFPIT-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)OC2=C1C3=C(C=C2)C=C(C=C3)Br)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




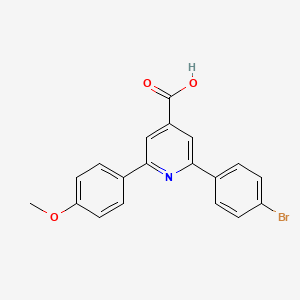
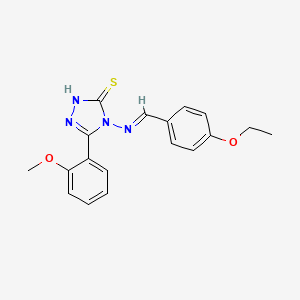
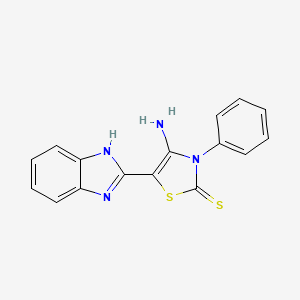
![5-(2-methoxyphenyl)-4-({(E)-[4-(trifluoromethyl)phenyl]methylidene}amino)-4H-1,2,4-triazole-3-thiol](/img/structure/B12047537.png)
![2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(pyridin-3-yl)ethylidene]acetohydrazide](/img/structure/B12047544.png)

![N-(4-bromo-2-methylphenyl)-2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12047549.png)
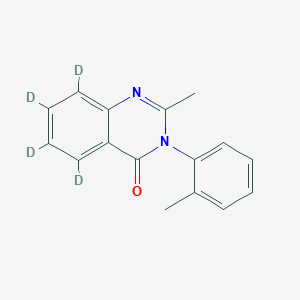
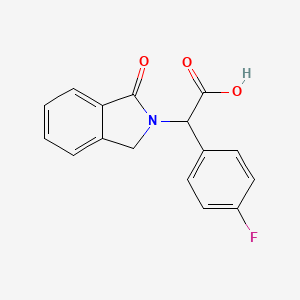
![2-[(2E)-2-(1,3-benzodioxol-5-ylmethylene)hydrazino]-N-(2-methylphenyl)-2-oxoacetamide](/img/structure/B12047574.png)
